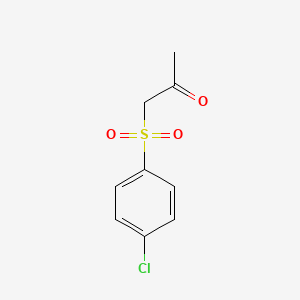

4-Chlorophenylsulfonylacetone

Description

Significance of Sulfonylacetone Derivatives in Modern Chemistry

Sulfonylacetone derivatives, also known as α-sulfonyl ketones or β-keto sulfones, represent a critical class of organic compounds. acs.org Their importance stems from their utility as foundational synthons in the creation of a wide array of organic functional materials and complex pharmaceutical molecules. acs.org The unique chemical architecture of these molecules, featuring both a ketone and a sulfone group, allows for diverse reactivity and functionalization.

In recent years, significant research efforts have been dedicated to developing efficient and sustainable methods for synthesizing α-sulfonyl ketones, underscoring their value in contemporary chemistry. acs.orgorganic-chemistry.org Modern synthetic strategies include N-heterocyclic carbene (NHC)-catalyzed radical-mediated processes, which offer mild, metal-free conditions and broad substrate applicability. acs.orgorganic-chemistry.orgacs.org Other innovative methods involve multicomponent reactions catalyzed by agents like salicylic (B10762653) acid or iodine/TBHP-promoted radical sulfonylations. jlu.edu.cnresearchgate.net These advancements facilitate the construction of structurally diverse sulfonylacetone derivatives, including those with various substituents like halogens and nitro groups. jlu.edu.cn The continuous exploration of novel synthetic routes highlights the ongoing demand for these versatile compounds in synthetic and medicinal chemistry. acs.orgorganic-chemistry.orgrsc.org

Evolution of Research on 4-Chlorophenylsulfonylacetone

Research involving this compound can be traced through its appearance in scientific literature and patents. As a specific derivative, its utility is often linked to the broader applications of β-keto sulfones. The compound is identified by its CAS number 5000-48-6. nih.govchemical-suppliers.euimpurity.comthermofisher.comfishersci.se

Early documentation of its use can be found in patent literature from the late 1990s. For instance, a 1998 patent describes the use of this compound as a reactant in the creation of combinatorial libraries of peptidomimetic aminothioether acids, showcasing its role as a building block in high-throughput synthesis. google.comgoogleapis.com Shortly after, a 1999 patent detailed its use in a multi-step synthesis to produce bicyclic pyridine (B92270) and pyrimidine (B1678525) derivatives intended as neuropeptide Y receptor antagonists. google.com

More recent research continues to explore the reactivity of the this compound scaffold. A 2021 study, for example, investigated a derivative, (2Z)-1-[(4-chlorophenyl)sulfonyl]acetone thiosemicarbazone, focusing on its structural configuration and tautomeric forms. ontosight.ai This indicates a sustained interest in modifying the core structure of this compound to generate new compounds with specific stereochemical and electronic properties for potential therapeutic applications. The compound itself is also noted as a reactant for synthesizing other chemical structures, such as 3-((4-chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one. chemicalbook.comguidechem.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are well-documented in chemical databases. nih.gov

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃S | nih.govchemical-suppliers.eufishersci.se |

| Molecular Weight | 232.68 g/mol | nih.govchemical-suppliers.eufishersci.se |

| CAS Number | 5000-48-6 | nih.govchemical-suppliers.eufishersci.se |

| Appearance | Off-white crystalline powder | chemical-suppliers.euthermofisher.comfishersci.com |

| Melting Point | 76-91 °C (range from various sources) | chemical-suppliers.euthermofisher.com |

| IUPAC Name | 1-(4-chlorophenyl)sulfonylpropan-2-one | nih.gov |

| InChI Key | BRDBHPZILGTBFY-UHFFFAOYSA-N | fishersci.sechemeo.com |

Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and commercial catalogs. nih.govchemical-suppliers.euchemeo.com

| Synonym |

| p-Chlorophenylsulfonylacetone |

| 4-Chlorophenylsulfonylpropan-2-one |

| 1-[(4-Chlorophenyl)sulfonyl]acetone |

| 4-Chlorobenzenesulphonylpropan-2-one |

| (4-Chlorophenylsulfonyl)acetone |

| 1-((4-Chlorophenyl)sulfonyl)propan-2-one |

| 4-Chlorobenzenesulfonylacetone |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-7(11)6-14(12,13)9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDBHPZILGTBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334596 | |

| Record name | 4-Chlorophenylsulfonylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5000-48-6 | |

| Record name | 1-[(4-Chlorophenyl)sulfonyl]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5000-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylsulfonylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5000-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorophenylsulfonylacetone

Established Reaction Pathways for 4-Chlorophenylsulfonylacetone Synthesis

The construction of the this compound framework typically involves the formation of a carbon-sulfur bond between a 4-chlorophenylsulfonyl group and an acetone-derived moiety. This can be achieved through various established reaction pathways, which can be designed as either multi-step sequences or consolidated one-pot procedures.

Multi-step Synthesis Approaches

Multi-step synthesis provides a traditional and controlled approach to obtaining this compound, allowing for the isolation and purification of intermediates. A common strategy involves the initial preparation of a suitable sulfur-containing precursor, followed by its reaction to form the final β-ketosulfone.

One plausible multi-step pathway begins with the synthesis of 4-chlorobenzenesulfonyl chloride from chlorobenzene and chlorosulfonic acid. This intermediate can then be converted to a sulfinate salt, such as sodium 4-chlorobenzenesulfinate. In a subsequent step, the sulfinate salt can be reacted with a suitable three-carbon synthon, like a halo-acetone derivative (e.g., chloroacetone or bromoacetone), via nucleophilic substitution to yield this compound. This stepwise approach allows for precise control over each transformation.

Another potential multi-step route involves the preparation of 4-chlorophenylthioacetone from 4-chlorothiophenol and a halo-acetone. The resulting β-ketosulfide can then be oxidized in a separate step to the corresponding sulfone, this compound. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. This method offers the advantage of building the carbon skeleton first, followed by the introduction of the sulfone functionality.

One-Pot Reaction Strategies

To improve reaction efficiency, reduce waste, and simplify operational procedures, one-pot strategies for the synthesis of β-ketosulfones, including this compound, have been developed. These methods combine multiple reaction steps into a single reaction vessel without the isolation of intermediates.

A prevalent one-pot approach involves the direct reaction of a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, with a ketone. For instance, the reaction of 4-chlorobenzenesulfonyl chloride with acetone (B3395972) in the presence of a suitable base can directly yield this compound. This transformation often proceeds via the formation of a sulfonyl iodide intermediate in situ, which then reacts with the enolate of the ketone.

More complex one-pot multicomponent reactions have also been described for the synthesis of β-ketosulfones. One such strategy involves the reaction of a sulfonyl chloride, hydrazine (B178648) hydrate, and a vinyl azide in water to afford the desired β-ketosulfone. researchgate.netrsc.org This method provides a novel and efficient route to this class of compounds under environmentally benign conditions. Another green one-pot strategy involves the reaction of sulfonyl chlorides with aromatic alkenes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a base. bohrium.com

Below is a table summarizing some one-pot synthetic strategies for β-ketosulfones, which are applicable to the synthesis of this compound.

| Starting Materials | Reagents and Conditions | Product Class | Reference |

| Sulfonyl chloride, Hydrazine hydrate, Vinyl azide | Water | β-Ketosulfones | researchgate.netrsc.org |

| Sulfonyl chloride, Aromatic alkene | tert-Butyl hydroperoxide (TBHP), Et3N, DCE, 45 °C | β-Ketosulfones | bohrium.com |

| Ketones | Base, Sulfonyl iodide (generated in situ) | β-Ketosulfones | beilstein-journals.org |

| Aryldiazonium tetrafluoroborates, 3-Arylpropiolic acids, Sulfur dioxide, Water | Copper(I) catalyst | β-Ketosulfones | wordpress.com |

Catalytic Synthesis of this compound

The use of catalysts can significantly improve the synthesis of this compound by enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. Catalytic approaches can be classified based on the phase of the catalyst relative to the reactants.

Homogeneous Catalysis in this compound Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. For the synthesis of β-ketosulfones, various metal complexes have been employed as homogeneous catalysts.

For example, copper(I) salts have been used to catalyze the multicomponent reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water to produce β-ketosulfones. wordpress.com This reaction proceeds through a tandem radical process where a sulfonyl radical is generated in situ. Lewis acids, such as BF3·OEt2, have also been shown to promote the reaction of alkynes and sodium sulfinates to form β-ketosulfones under metal-free conditions. mdpi.com

Heterogeneous Catalysis in this compound Formation

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. This simplifies product purification and reduces waste.

Carbon-supported copper nanoparticles (Cu-NPs) have been reported as effective heterogeneous catalysts for the synthesis of diaryl sulfones, and similar principles could be applied to the synthesis of β-ketosulfones. rsc.orgbohrium.com These catalysts can promote the reaction under mild conditions, often at room temperature. Another example is the use of graphitic carbon nitride (g-C3N4) as a recyclable photocatalyst in the visible-light-mediated synthesis of β-ketosulfones from phenylacetylenes or ketones and sodium sulfinates. rsc.org The oxidation of sulfides to sulfones, a potential step in a multi-step synthesis of this compound, can be achieved using heterogeneous catalysts like tantalum carbide or niobium carbide with hydrogen peroxide. organic-chemistry.org

| Catalyst Type | Catalyst Example | Reactants | Product Class | Reference |

| Homogeneous | Copper(I) salts | Aryldiazonium tetrafluoroborates, Alkynes, SO2, Water | β-Ketosulfones | wordpress.com |

| Homogeneous | BF3·OEt2 | Alkynes, Sodium sulfinates | β-Ketosulfones | mdpi.com |

| Heterogeneous | Carbon-supported Copper Nanoparticles (Cu-NPs) | Arylboronic acids, Arylsulfonyl hydrazides | Diaryl sulfones | rsc.orgbohrium.com |

| Heterogeneous | Graphitic Carbon Nitride (g-C3N4) | Phenylacetylenes/Ketones, Sodium sulfinates | β-Ketosulfones | rsc.org |

| Heterogeneous | Tantalum carbide/Niobium carbide | Sulfides, Hydrogen peroxide | Sulfones | organic-chemistry.org |

Enzyme-Catalyzed Synthesis and Biocatalysis for this compound

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a rapidly growing field in organic synthesis due to its high selectivity, mild reaction conditions, and environmentally friendly nature. While specific examples of the direct enzymatic synthesis of this compound are not widely reported, general biocatalytic methods for the formation of related structures are emerging.

For instance, lipases have been used in the kinetic resolution of γ-hydroxy phenyl sulfones, indicating their compatibility with sulfone-containing molecules. acs.org Chemoenzymatic approaches, which combine chemical and enzymatic steps, have been developed for the synthesis of β-ketosulfides, which can then be chemically oxidized to β-ketosulfones. beilstein-journals.org A one-pot photo-biocatalytic cascade reaction has been reported for the asymmetric synthesis of hydroxysulfone compounds, which involves the initial formation of a β-ketosulfone that is then stereoselectively reduced by a ketoreductase. mdpi.com This demonstrates the potential for integrating enzymatic steps in the synthesis of functionalized sulfones. The development of specific enzymes for the direct sulfonylation of acetone precursors or the oxidation of β-ketosulfides to β-ketosulfones remains an active area of research.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and sustainable chemical processes. These principles address the reduction of waste, maximization of atom efficiency, and elimination of hazardous substances. nih.govrsc.org

Solvent-Free Synthesis of this compound

Conventional organic syntheses often rely heavily on volatile organic solvents, which contribute significantly to chemical waste and environmental pollution. Solvent-free synthesis presents a green alternative that minimizes waste and simplifies product work-up and purification. researchgate.netorganic-chemistry.org While specific research detailing a solvent-free method for this compound is not extensively documented, the principles can be applied based on analogous reactions.

The standard synthesis of β-keto sulfones involves the reaction of a sodium sulfinate (like sodium 4-chlorobenzenesulfinate) with an α-haloketone (such as chloroacetone). researchgate.netresearchgate.net This nucleophilic substitution could potentially be adapted to a solvent-free process. Techniques such as grinding the solid reactants together, sometimes in the presence of a solid-phase catalyst, have proven effective for other condensation reactions and could be explored for this synthesis. researchgate.nettudelft.nl Such an approach would eliminate the need for organic solvents, thereby reducing waste and energy consumption associated with solvent recovery.

Potential Advantages of Solvent-Free Synthesis:

Waste Reduction: Eliminates solvent waste, a primary contributor to chemical pollution.

Simplified Process: Often leads to easier product isolation through filtration or recrystallization, avoiding complex purification steps. rsc.org

Energy Efficiency: Reduces energy costs associated with heating and distilling large volumes of solvents.

Increased Safety: Lowers risks associated with flammable, toxic, and volatile organic compounds.

Atom Economy and Yield Optimization in this compound Production

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. kccollege.ac.in A reaction with high atom economy is inherently less wasteful.

The primary synthesis route for this compound proceeds via the reaction of sodium 4-chlorobenzenesulfinate with chloroacetone. The reaction generates sodium chloride as the sole byproduct.

Reaction: C₆H₄ClSO₂Na + C₃H₅ClO → C₉H₉ClO₃S + NaCl

The atom economy for this synthesis can be calculated using the molecular weights of the reactants and the desired product. libretexts.orgbuecher.de

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Sodium 4-chlorobenzenesulfinate | C₆H₄ClSO₂Na | 198.59 | Reactant |

| Chloroacetone | C₃H₅ClO | 92.52 | Reactant |

| This compound | C₉H₉ClO₃S | 232.69 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

Calculation:

Total Mass of Reactants: 198.59 g/mol + 92.52 g/mol = 291.11 g/mol

Mass of Desired Product: 232.69 g/mol

Percent Atom Economy: (232.69 / 291.11) * 100% = 79.93%

An atom economy of nearly 80% indicates a relatively efficient reaction in terms of atom incorporation. Further optimization focuses on maximizing the reaction yield. Key parameters for yield optimization in the synthesis of β-keto sulfones include reaction temperature, choice of catalyst, and reactant stoichiometry. nih.govrsc.org Screening different phase-transfer catalysts could enhance the reaction rate and yield, particularly in biphasic or solvent-free systems.

Novel Synthetic Routes and Derivative Preparation

This compound serves as a versatile chemical intermediate for the synthesis of more complex molecules, leveraging its reactive functional groups. nih.govresearchgate.net

Synthesis of Functionalized this compound Derivatives

The structure of this compound features two primary sites for chemical modification: the active methylene (B1212753) group situated between the carbonyl and sulfonyl moieties, and the carbonyl group itself. The protons on the active methylene group are acidic and can be readily removed by a base to form a stabilized carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions.

Key Derivative Syntheses:

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, yielding β-hydroxy sulfone derivatives. These chiral alcohols are valuable building blocks in asymmetric synthesis. nih.gov

Alkylation/Acylation: The carbanion generated at the active methylene position can react with electrophiles like alkyl halides or acyl chlorides to introduce new functional groups.

Condensation Reactions: The active methylene group can participate in Knoevenagel or similar condensation reactions with aldehydes and ketones to form more complex unsaturated systems.

Heterocycle Formation: β-keto sulfones are precursors for synthesizing various heterocyclic compounds, such as pyrazoles or quinolones, by reacting with appropriate bifunctional reagents. nih.gov

| Reaction Type | Reactant | Resulting Derivative Class |

|---|---|---|

| Reduction | Reducing agent (e.g., NaBH₄) | β-Hydroxy sulfone |

| Alkylation | Alkyl halide (R-X) | α-Alkyl-β-keto sulfone |

| Acylation | Acyl chloride (R-COCl) | β,δ-Dioxo sulfone |

| Condensation | Aldehyde (R-CHO) | α,β-Unsaturated β-keto sulfone |

| Cyclocondensation | Hydrazine (H₂NNH₂) | Pyrazole (B372694) derivative |

Regioselective and Stereoselective Synthesis Strategies

While this compound itself is achiral, the synthesis of its derivatives often requires precise control over regiochemistry and stereochemistry to obtain a single desired product.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. ddugu.ac.indurgapurgovtcollege.ac.in In the context of this compound derivatives, this could involve:

C- vs. O-Alkylation: The enolate of this compound has two nucleophilic centers (carbon and oxygen). The choice of solvent and counter-ion can influence whether alkylation occurs at the carbon (C-alkylation) to form an α-substituted β-keto sulfone or at the oxygen (O-alkylation) to form a vinyl ether.

Aromatic Substitution: Further electrophilic substitution on the 4-chlorophenyl ring is directed by the existing chloro (ortho-, para-directing) and sulfonyl (meta-directing) groups, allowing for regioselective synthesis of polysubstituted aromatic derivatives.

Stereoselectivity involves controlling the formation of one stereoisomer over another. masterorganicchemistry.com This is particularly important when introducing a chiral center into the molecule. A prominent example is the asymmetric reduction of the ketone in this compound to produce a chiral β-hydroxy sulfone.

| Selectivity Type | Transformation | Strategy | Outcome |

|---|---|---|---|

| Regioselectivity | Alkylation of enolate | Control of reaction conditions (solvent, temperature, counter-ion). | Preferential formation of C-alkylated vs. O-alkylated product. |

| Stereoselectivity | Reduction of ketone | Use of chiral catalysts (e.g., Ru(II)-catalysts) or enzymes (e.g., alcohol dehydrogenases). researchgate.netmdpi.com | Formation of a single enantiomer ((R)- or (S)-β-hydroxy sulfone). |

The application of enzymatic and chemo-catalytic methods allows for the synthesis of enantiomerically pure β-hydroxy sulfones, which are highly valuable intermediates for the pharmaceutical and fine chemical industries. nih.govresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 4 Chlorophenylsulfonylacetone

Nucleophilic and Electrophilic Transformations Involving 4-Chlorophenylsulfonylacetone

The presence of both electron-withdrawing sulfonyl and carbonyl groups significantly influences the electron distribution within this compound, creating distinct sites for nucleophilic and electrophilic attack.

The carbonyl carbon in this compound is electrophilic and susceptible to nucleophilic addition, a characteristic reaction of ketones. However, the reactivity is modulated by the adjacent electron-withdrawing sulfonyl group.

One of the most common transformations is the reduction of the carbonyl group. This can be achieved with varying degrees of selectivity depending on the reducing agent employed.

Reduction to β-Hydroxy Sulfone: The ketone can be selectively reduced to a secondary alcohol, yielding a β-hydroxy sulfone. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is effective for this transformation, converting the ketone to the corresponding secondary alcohol. masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Similarly, alkyl aluminum compounds like triisobutylaluminium (i-Bu₃Al) and diisobutylaluminium hydride (i-Bu₂AlH) have been shown to be efficient reagents for the hydrogenation of β-keto sulfones to β-hydroxy sulfones. nih.gov

Complete Deoxygenation: The carbonyl group can be completely reduced to a methylene (B1212753) group (-CH₂-), converting the β-keto sulfone into an alkyl sulfone. This is typically achieved under harsher conditions.

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. alfa-chemistry.comannamalaiuniversity.ac.in It is effective for aryl-alkyl ketones, but the strongly acidic conditions may not be suitable for substrates with acid-labile functional groups. wikipedia.orgorganic-chemistry.org

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under strongly basic conditions (e.g., KOH or potassium tert-butoxide in a high-boiling solvent). It serves as a complementary method for acid-sensitive substrates.

The following table summarizes common reduction reactions at the carbonyl group.

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Reduction to Alcohol | Sodium borohydride (NaBH₄) | 1-(4-chlorophenylsulfonyl)propan-2-ol | Selective reduction of the ketone to a secondary alcohol. masterorganicchemistry.comresearchgate.net |

| Reduction to Alcohol | Alkyl aluminum compounds (e.g., i-Bu₃Al) | 1-(4-chlorophenylsulfonyl)propan-2-ol | Efficient hydrogenation to β-hydroxy sulfones. nih.gov |

| Deoxygenation to Alkane | Zinc amalgam (Zn(Hg)), HCl | 1-(4-chlorophenylsulfonyl)propane | Clemmensen Reduction; requires acid-stable substrate. annamalaiuniversity.ac.in |

| Deoxygenation to Alkane | Hydrazine (B178648) (N₂H₄), KOH | 1-(4-chlorophenylsulfonyl)propane | Wolff-Kishner Reduction; requires base-stable substrate. |

The sulfonyl group (–SO₂–) in this compound is generally stable and unreactive towards most nucleophiles. The sulfur atom is in its highest oxidation state (+6) and is sterically hindered by the two oxygen atoms and two carbon substituents. Direct nucleophilic substitution at the sulfur atom of an aryl sulfone is challenging and typically requires specialized conditions. mdpi.comnih.gov

The most significant reaction involving this group is reductive desulfonylation. This process involves the cleavage of the carbon-sulfur bond, leading to the complete removal of the sulfonyl moiety. This transformation is highly valuable in synthesis, as the sulfonyl group can be used to activate the adjacent methylene group for other reactions and then be removed. Reagents such as samarium iodide (SmI₂) or aluminum amalgam can be used for the reductive desulfonylation of β-keto sulfones.

The 4-chlorophenyl group can undergo aromatic substitution reactions, though its reactivity is heavily influenced by the powerful electron-withdrawing sulfonyl group.

Electrophilic Aromatic Substitution (EAS): The -SO₂CH₂C(O)CH₃ group is strongly deactivating and a meta-director. Any electrophilic attack on the aromatic ring will be slow and will require harsh reaction conditions. The incoming electrophile will be directed to the positions meta to the sulfonyl group (i.e., C2 and C6 positions of the ring).

Nucleophilic Aromatic Substitution (SNAr): The sulfonyl group is a potent activating group for nucleophilic aromatic substitution. wikipedia.org It strongly withdraws electron density from the aromatic ring, particularly at the ortho and para positions. In this compound, the chlorine atom is located at the para position relative to the sulfonyl group. This arrangement makes the ipso-carbon (the carbon atom bonded to the chlorine) highly electrophilic and susceptible to attack by strong nucleophiles. Consequently, the chlorine atom can be displaced by nucleophiles such as alkoxides, amines, or thiolates in an SNAr reaction. mit.edu

Rearrangement Reactions of this compound

While this compound itself does not readily undergo rearrangement, its derivatives, particularly α-halo derivatives, can participate in classic rearrangement reactions. The active methylene bridge between the two electron-withdrawing groups can be readily halogenated to provide the necessary precursors.

Favorskii Rearrangement: If this compound is first halogenated at the α-carbon (e.g., using N-bromosuccinimide or sulfuryl chloride) to form an α-halo-β-keto sulfone, it can then undergo a Favorskii rearrangement in the presence of a base (e.g., an alkoxide). nrochemistry.compurechemistry.org The mechanism is believed to proceed through the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a carboxylic acid derivative (such as an ester) with a rearranged carbon skeleton. alfa-chemistry.comwikipedia.org

Ramberg–Bäcklund Reaction: This rearrangement is specific to α-halo sulfones. Halogenation of this compound at the active methylene position, followed by treatment with a strong base, can initiate the Ramberg–Bäcklund reaction. The mechanism involves the formation of a transient three-membered cyclic sulfone (an episulfone), which is unstable and spontaneously extrudes sulfur dioxide (SO₂) to form an alkene. wikipedia.org This reaction provides a synthetic route to α,β-unsaturated ketones.

Cycloaddition Reactions with this compound

This compound can serve as a precursor for species that actively participate in cycloaddition reactions. These reactions typically involve converting the β-keto sulfone into an α,β-unsaturated system.

Diels-Alder Reactions: this compound can react with formaldehyde in a Knoevenagel-type condensation to generate an α-methylene-β-keto sulfone derivative in situ. nih.govencyclopedia.pub This derivative, an α,β-unsaturated ketone, is an electron-deficient alkene and thus an excellent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes. encyclopedia.pub

Hetero-Diels-Alder Reactions: The in situ generated α-methylene-β-keto sulfone can also function as a 1-oxa-1,3-butadiene in an inverse-electron-demand hetero-Diels-Alder reaction. nih.gov In this case, it reacts with electron-rich alkenes (dienophiles) to form dihydropyran rings. This multicomponent reaction between a β-ketosulfone, formaldehyde, and a styrene has been reported to yield 2,6-diaryl-5-(phenylsulfonyl)-3,4-dihydro-2H-pyrans. nih.govencyclopedia.pub

[3+2] Cycloadditions: While not a direct reaction of this compound, related γ-keto sulfones are known to undergo phosphine-mediated [3+2] cycloaddition reactions with allenoates to produce cyclopentenes. nih.govsemanticscholar.org

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can target different parts of the molecule.

Reduction Pathways: As detailed in section 3.1.1, the primary site of reduction is the carbonyl group. The key reduction pathways are summarized in the table below.

| Pathway | Reagent(s) | Product Type |

|---|---|---|

| Selective Carbonyl Reduction | NaBH₄, LiAlH₄, i-Bu₂AlH | β-Hydroxy Sulfone |

| Carbonyl Deoxygenation | Zn(Hg)/HCl or N₂H₄/KOH | Alkyl Sulfone |

| Reductive Desulfonylation | SmI₂, Aluminum amalgam | Ketone (Acetone) + Aryl fragment |

Oxidation Pathways: The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and cannot be further oxidized. The aromatic ring is deactivated and generally resistant to oxidation except under very harsh conditions that would likely degrade the rest of the molecule. β-keto sulfones are often prepared via the oxidation of the corresponding β-keto sulfides or sulfoxides, indicating their relative stability towards oxidation. rsc.orgorganic-chemistry.org However, the active methylene group can be involved in oxidative transformations. For instance, an acid-mediated Pummerer-type reaction between β-keto sulfones and sulfoxides has been developed to synthesize β-sulfenyl ketones and α,β-disulfonyl ketones. acs.org

Mechanistic Investigations through Computational Chemistry

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules, offering insights into reaction pathways that are often difficult to probe experimentally. For a compound like this compound, computational methods can model its electronic structure and predict its reactivity in various chemical transformations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of this compound, DFT calculations can be employed to explore potential reaction pathways, such as nucleophilic attack at the carbonyl carbon, reactions involving the acidic protons alpha to the sulfonyl and carbonyl groups, or transformations involving the chlorophenyl ring.

DFT studies can provide valuable data on the molecule's geometry, electronic properties, and vibrational frequencies. nih.govnih.gov For instance, the bond lengths, bond angles, and dihedral angles of the ground state of this compound can be optimized to find the most stable conformation. Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

A typical DFT study on a reaction pathway would involve mapping the potential energy surface as the reactants are converted into products. This would allow for the identification of intermediates and transition states, providing a detailed picture of the reaction mechanism. For example, in a hypothetical reaction of this compound with a nucleophile, DFT could be used to model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent steps leading to the final product.

To illustrate the type of data generated from such studies, the following table presents hypothetical DFT-calculated parameters for this compound.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.8 D | Measure of the molecule's overall polarity |

A key aspect of understanding a reaction mechanism is the characterization of the transition state—the highest energy point along the reaction coordinate. ucsb.edu Transition state analysis provides critical information about the activation energy of a reaction, which in turn determines the reaction rate. Computational methods, particularly DFT, are extensively used to locate and characterize transition states. joaquinbarroso.com

The process of finding a transition state computationally involves searching for a first-order saddle point on the potential energy surface. ucsb.edu This is a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. youtube.com Once a potential transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. joaquinbarroso.com

By calculating the energies of the reactants, transition state, and products, an energy landscape or reaction profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction. The height of the energy barrier from the reactants to the transition state represents the activation energy.

For this compound, transition state analysis could be applied to various potential reactions. For example, in an enolate formation reaction where a base abstracts a proton from the carbon between the sulfonyl and carbonyl groups, computational analysis could pinpoint the transition state for this proton transfer. The resulting energy landscape would reveal the energetic feasibility of this step.

The table below provides an illustrative example of the kind of data that would be generated from a transition state analysis of a hypothetical reaction involving this compound.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactants | 0.0 | C-H bond: 1.09 | N/A |

| Transition State | +15.2 | C-H bond (breaking): 1.52; H-Base bond (forming): 1.21 | -1250i |

| Products | -5.8 | H-Base bond: 0.98 | N/A |

Advanced Spectroscopic Characterization of 4 Chlorophenylsulfonylacetone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In a hypothetical ¹H NMR spectrum of 4-Chlorophenylsulfonylacetone, distinct signals would be expected for the protons of the methyl group, the methylene (B1212753) group, and the aromatic ring.

The protons of the methyl group (CH₃) adjacent to the carbonyl group would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The methylene protons (CH₂) situated between the sulfonyl and carbonyl groups are expected to resonate as a singlet at a more downfield position, likely in the range of δ 4.0-4.5 ppm, due to the electron-withdrawing effects of the adjacent sulfonyl and carbonyl groups.

The aromatic protons on the 4-chlorophenyl ring would exhibit a characteristic splitting pattern. Due to the para-substitution, the four aromatic protons are chemically non-equivalent but magnetically similar, often presenting as two sets of doublets. The protons ortho to the sulfonyl group would be deshielded and appear further downfield compared to the protons meta to the sulfonyl group. This would result in two distinct doublets in the aromatic region (δ 7.0-8.0 ppm), each integrating to two protons. The coupling constant (J) between these adjacent aromatic protons would be in the typical range for ortho-coupling (7-9 Hz).

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | CH₃ |

| ~4.2 | Singlet | 2H | CH₂ |

| ~7.6 | Doublet | 2H | Ar-H (ortho to SO₂) |

| ~7.9 | Doublet | 2H | Ar-H (meta to SO₂) |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is typically the most deshielded and would appear at the far downfield end of the spectrum, likely in the range of δ 195-205 ppm. The methyl carbon (CH₃) would be found in the upfield region, around δ 25-35 ppm. The methylene carbon (CH₂) would be shifted downfield due to the adjacent electron-withdrawing groups, with an expected chemical shift in the range of δ 60-70 ppm.

The aromatic carbons would produce four distinct signals. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the sulfonyl group (C-S) are quaternary carbons and would have characteristic chemical shifts. The two sets of equivalent aromatic CH carbons would also be observed in the aromatic region (δ 120-140 ppm).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | CH₃ |

| ~65 | CH₂ |

| ~129 | Ar-CH |

| ~130 | Ar-CH |

| ~138 | Ar-C (quaternary) |

| ~140 | Ar-C (quaternary) |

| ~200 | C=O |

2D NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. In the case of this compound, cross-peaks would be observed between the signals of the ortho and meta protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons. For instance, the proton signal at ~2.3 ppm would show a correlation to the carbon signal at ~30 ppm, confirming the CH₃ group. Similarly, correlations would be seen between the methylene protons and its corresponding carbon, as well as the aromatic protons and their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular structure. For example, the methyl protons would show a correlation to the carbonyl carbon, and the methylene protons would show correlations to both the carbonyl carbon and the quaternary carbon of the aromatic ring attached to the sulfonyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

Functional Group Identification via IR Spectroscopy

An IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O). The sulfonyl group (SO₂) would exhibit two strong characteristic stretching bands: an asymmetric stretch typically around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

The C-H stretching vibrations of the aromatic ring would appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| >3000 | Weak-Medium | Aromatic C-H Stretch |

| <3000 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch |

| ~1320 | Strong | Asymmetric SO₂ Stretch |

| ~1150 | Strong | Symmetric SO₂ Stretch |

| ~750 | Strong | C-Cl Stretch |

Molecular Vibrations and Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Symmetrical vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra.

In the Raman spectrum of this compound, the symmetric stretching vibration of the sulfonyl group would be expected to be particularly strong. The aromatic ring vibrations would also give rise to characteristic bands. The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum. The C-Cl stretch would also be observable. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, further confirming its structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and empirical formula. nih.gov For this compound (C₉H₉ClO₃S), the theoretical exact mass can be calculated with high precision. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can achieve mass accuracies within a few parts per million (ppm). thermofisher.com The high resolution allows for the clear separation of isotopic peaks, such as those from the naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S), providing further confirmation of the elemental composition. The characteristic isotopic pattern for a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak) would be readily observable and confirm the presence of chlorine in the structure.

Table 1: Theoretical Isotopic Mass Data for this compound (C₉H₉ClO₃S)

| Isotope Formula | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₉H₉³⁵ClO₃S | 232.0012 | 100.00 |

Note: Data is calculated based on natural isotopic abundances and precise atomic masses.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the compound's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present (a chlorophenyl group, a sulfonyl group, and a ketone).

Common fragmentation processes for β-ketosulfones include α-cleavage and McLafferty rearrangements. uctm.edulibretexts.org Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a predominant pathway for ketones. youtube.com

Key predicted fragmentation pathways for this compound include:

Cleavage of the Carbon-Sulfur Bond: A primary fragmentation would involve the cleavage of the C-S bond between the sulfonyl group and the acetone (B3395972) moiety. This would lead to two main fragments: the 4-chlorophenylsulfonyl cation and an acetyl radical, or a 4-chlorophenylsulfonyl radical and an acetyl cation.

Formation of the Chlorophenyl Cation: Subsequent fragmentation of the 4-chlorophenylsulfonyl cation could involve the loss of sulfur dioxide (SO₂), leading to the formation of a 4-chlorophenyl cation.

Cleavage adjacent to the Carbonyl Group: Alpha-cleavage next to the ketone's carbonyl group could result in the loss of a methyl radical (CH₃•) or an acetyl radical (CH₃CO•).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 232 | [C₉H₉ClO₃S]⁺• | Molecular Ion (M⁺•) |

| 175 | [C₆H₄ClSO₂]⁺ | Cleavage of S-C(acetyl) bond |

| 111 | [C₆H₄Cl]⁺ | Loss of SO₂ from [C₆H₄ClSO₂]⁺ |

Analyzing these specific fragment masses allows for the piecing together of the molecular structure, confirming the connectivity of the 4-chlorophenyl group, the sulfonyl group, and the acetone unit.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. uobabylon.edu.iq The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups (chromophores) within the molecule. shu.ac.uk

The structure of this compound contains several chromophores: the chlorophenyl ring, the sulfonyl group, and the carbonyl group. These groups give rise to specific electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of systems with double bonds and aromatic rings. In this compound, the aromatic ring and the carbonyl group will exhibit strong π → π* absorptions, typically at shorter wavelengths (below 280 nm). Conjugation between the phenyl ring and the sulfonyl group can influence the energy and intensity of these transitions.

n → π* Transitions: This type of transition involves promoting a non-bonding electron (from the lone pairs on the oxygen atoms of the sulfonyl and carbonyl groups) to a π* antibonding orbital. masterorganicchemistry.com Carbonyl n → π* transitions are typically weak in intensity and occur at longer wavelengths (around 270-300 nm) compared to π → π* transitions. usp.br

The UV-Vis spectrum of this compound is expected to show a strong absorption band at shorter wavelengths corresponding to the π → π* transitions of the aromatic system, and a weaker, longer-wavelength band attributable to the n → π* transition of the carbonyl group. masterorganicchemistry.com The exact position of the absorption maximum (λmax) can be influenced by the solvent used due to solvent-solute interactions. uobabylon.edu.iq

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Chlorophenyl ring, Carbonyl C=O | < 280 nm | High |

X-ray Crystallography for Solid-State Structure Determination

For a definitive solid-state structural analysis of this compound, a single crystal of suitable quality would be required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data is used to solve and refine the crystal structure.

The information obtained from an X-ray crystallographic study would include:

Crystal System and Space Group: These parameters describe the symmetry and repeating pattern of the molecules within the crystal lattice. For example, related sulfone compounds have been found to crystallize in systems such as monoclinic or triclinic. researchgate.net

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal.

Molecular Geometry: Precise measurements of all bond lengths (e.g., C-S, S=O, C=O, C-Cl) and bond angles, confirming the connectivity established by other spectroscopic methods.

Conformation and Torsion Angles: The analysis would reveal the preferred spatial orientation of the 4-chlorophenyl ring relative to the sulfonylacetone side chain.

Intermolecular Interactions: It would identify any significant non-covalent interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal packing.

Table 4: Illustrative Crystallographic Data from a Related Sulfone Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

Note: This data is for an exemplary heterocyclic sulfone researchgate.net and serves to illustrate the type of information obtained from an X-ray diffraction experiment. Actual values for this compound would need to be determined experimentally.

Computational Chemistry and Quantum Mechanical Studies of 4 Chlorophenylsulfonylacetone

Molecular Orbital Theory and Frontier Orbitals (HOMO/LUMO)

A complete understanding of the electronic behavior of 4-Chlorophenylsulfonylacetone would necessitate a thorough analysis of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is indicative of its electron-donating capability, while the LUMO's energy reflects its electron-accepting nature. The energy gap between the HOMO and LUMO is a significant factor in determining the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, a detailed study would involve calculating these energy levels to predict its behavior in chemical reactions.

A molecular electrostatic potential (MEP) map would be invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. This analysis would highlight the electron-rich and electron-deficient regions of this compound, offering insights into its intermolecular interactions.

Conformational Analysis and Energy Minimization

The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure. A conformational analysis of this compound would involve identifying its stable conformers and determining their relative energies. This process, typically achieved through computational methods, helps in understanding the molecule's preferred shapes and the energy barriers between different conformations.

Molecular Dynamics Simulations for Dynamic Behavior

To comprehend the dynamic nature of this compound, molecular dynamics (MD) simulations would be necessary. MD simulations provide a time-dependent view of the molecule's movements and conformational changes, offering insights into its flexibility and how it might interact with other molecules, such as biological receptors or solvents, over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate a compound's chemical structure with its biological activity. To develop a QSAR model for this compound, a dataset of structurally related compounds with known biological activities would be required. researchgate.net This modeling could predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. semanticscholar.org The process involves calculating various molecular descriptors that quantify different aspects of the molecular structure and then using statistical methods to build a predictive model. googleapis.com

Research Applications of 4 Chlorophenylsulfonylacetone in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The unique structural features of 4-Chlorophenylsulfonylacetone render it an important precursor in the assembly of intricate molecular architectures. The presence of the electron-withdrawing sulfonyl group significantly increases the acidity of the α-protons, facilitating deprotonation and subsequent reactions with a variety of electrophiles. This reactivity is central to its application as a key intermediate.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound provides a flexible scaffold for the synthesis of various heterocyclic systems.

Pyrazoles: Pyrazoles are a well-known class of five-membered nitrogen-containing heterocycles present in numerous natural products and pharmaceuticals nih.gov. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative nih.gov. This compound, as a 1,3-dicarbonyl equivalent, can react with substituted hydrazines to yield highly functionalized pyrazoles. The general reaction scheme involves the initial condensation to form a hydrazone, followed by cyclization and dehydration.

| Reactant 1 | Reactant 2 | Product Class | Significance |

| This compound | Substituted Hydrazines | Substituted Pyrazoles | Access to pharmacologically relevant scaffolds nih.gov. |

Thiazoles: Thiazole (B1198619) rings are another critical moiety in many biologically active compounds mdpi.com. The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. While this compound is not an α-haloketone, its reactive methylene (B1212753) group can be readily halogenated to provide the necessary precursor for this synthesis. Subsequent reaction with a thioamide would lead to the formation of a thiazole ring bearing the 4-chlorophenylsulfonylmethyl group, a substituent that can influence the biological activity of the final molecule.

| Intermediate from this compound | Reactant 2 | Product Class | Synthetic Strategy |

| α-Halo-4-chlorophenylsulfonylacetone | Thioamides | Substituted Thiazoles | Hantzsch Thiazole Synthesis researchgate.net. |

Pyridines and Pyridones: Pyridine (B92270) and its derivatives are ubiquitous in pharmaceuticals and agrochemicals. While direct synthesis from this compound is less common, derivatives of this compound can be employed in multi-component reactions to construct substituted pyridine rings researchgate.netmdpi.com. For instance, the synthesis of novel pyridone derivatives bearing a sulfonamide moiety has been reported as potential anticancer agents nih.gov. This suggests that this compound could be a precursor to such pharmacologically active pyridones.

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its potential as a versatile building block is evident from the chemistry of related β-ketosulfones. These compounds are utilized to introduce specific carbon fragments and functional groups into complex molecular frameworks. The sulfonyl group can be retained in the final product or, more commonly, removed after serving its purpose as an activating group. This "traceless" nature of the sulfonyl group makes it a powerful tool in multi-step syntheses.

Applications in Medicinal Chemistry and Drug Discovery

The 4-chlorophenylsulfonyl moiety is a common feature in a number of pharmacologically active compounds, often referred to as a "privileged structure." This makes this compound an attractive starting material for the synthesis of new drug candidates.

The reactivity of this compound allows for the synthesis of a variety of derivatives with potential therapeutic applications. The sulfonamide group, in particular, is a key pharmacophore in many drugs. For example, a novel series of sulfonamide derivatives, including hydrazones and pyridones, have been synthesized and shown to possess significant in vitro cytotoxic activity against human liver cancer cell lines nih.gov. The synthesis of these compounds started from a strategic material that could be conceptually derived from this compound, highlighting its potential in generating anticancer agents.

| Derivative Class | Potential Pharmacological Activity | Reference |

| Sulfonamide-bearing hydrazones | Anticancer nih.gov | nih.gov |

| Sulfonamide-bearing pyridones | Anticancer, Radiosensitizing nih.gov | nih.gov |

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis and screening of large numbers of compounds nih.govwikipedia.org. The versatility of this compound makes it an ideal scaffold for the generation of combinatorial libraries. By reacting it with a diverse set of building blocks, a library of compounds with varied substituents can be created. For example, reacting this compound with a library of different hydrazines would produce a library of pyrazole (B372694) derivatives. Similarly, its reaction with various aldehydes and amines in multi-component reactions could lead to a diverse set of heterocyclic compounds. This approach significantly accelerates the process of identifying new lead compounds for drug development.

Catalytic Applications and Ligand Development

While the primary application of this compound is as a synthetic intermediate, the structural motifs it contains have relevance in the field of catalysis. The development of novel ligands for metal-catalyzed reactions is a crucial area of research. Schiff base ligands, for example, are known to form stable complexes with various transition metals and are used in a range of catalytic transformations jocpr.comresearchgate.net. This compound, through condensation of its carbonyl group with various amines, can be converted into a range of Schiff base ligands. The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, can be fine-tuned by the presence of the 4-chlorophenylsulfonyl group. While specific catalytic applications of ligands derived directly from this compound are not widely reported, the synthesis of metal complexes with related Schiff bases for applications in catalysis and materials science is an active area of research uobaghdad.edu.iqoncologyradiotherapy.com.

Biological Activity and Mechanistic Insights of 4 Chlorophenylsulfonylacetone Derivatives

Enzyme Inhibition Studies and Target Identification

Derivatives of 4-Chlorophenylsulfonylacetone have been investigated for their ability to inhibit specific enzymes, suggesting potential roles in modulating various physiological processes.

Currently, there is no available data from the performed searches detailing the acetylcholinesterase (AChE) inhibitory activity of this compound or its direct derivatives.

However, several studies have explored the urease inhibitory potential of structurally related sulfonamide derivatives. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The inhibitory activities of some sulfonamide derivatives against urease are presented in Table 1. For instance, diclofenac (B195802) conjugated with sulfanilamide (B372717) and sulfaguanidine (B1682504) demonstrated potent competitive and mixed-mode urease inhibition, respectively nih.gov. Similarly, naproxen (B1676952) conjugated with sulfaguanidine and sulfathiazole (B1682510) also showed a competitive mode of urease inhibition researchgate.net.

| Compound | IC₅₀ (µM) | Mode of Inhibition | Reference |

|---|---|---|---|

| Diclofenac-sulfanilamide conjugate | 3.59 ± 0.07 | Competitive | nih.gov |

| Diclofenac-sulfaguanidine conjugate | 4.35 ± 0.23 | Mixed | nih.gov |

| Naproxen-sulfaguanidine conjugate | 5.06 ± 0.29 | Competitive | researchgate.net |

| Naproxen-sulfathiazole conjugate | 5.82 ± 0.28 | Competitive | researchgate.net |

| Mefenamic acid-sulfanilamide conjugate | 7.92 ± 0.27 | Competitive | nih.gov |

The mechanism of urease inhibition by sulfonamide derivatives is believed to involve the interaction of the sulfonamide group with the nickel ions in the active site of the enzyme researchgate.netmdpi.com. The structural similarity of the sulfonamide moiety to urea allows these compounds to act as competitive inhibitors by binding to the active site and preventing the substrate from binding nih.gov. Molecular docking studies on some sulfonamide-based urease inhibitors have revealed that the sulfonamide group coordinates with the nickel ions, while other parts of the molecule can form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, further stabilizing the enzyme-inhibitor complex researchgate.net.

Kinetic studies have confirmed that sulfonamide derivatives can exhibit different modes of urease inhibition, including competitive and mixed-type inhibition nih.govresearchgate.net. In competitive inhibition, the inhibitor binds only to the free enzyme at the active site, while in mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex researchgate.net.

Antimicrobial Activity Investigations

Derivatives containing the 4-chlorophenylsulfonyl moiety have demonstrated promising activity against a range of microbial pathogens.

Several studies have reported the antibacterial activity of 4-chlorophenylsulfonyl derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides showed potential antibacterial effects nih.gov. Another study on N-substituted derivatives of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide found good activity against Staphylococcus aureus, a Gram-positive bacterium asianpubs.org.

The antibacterial efficacy of these derivatives is often attributed to the presence of the sulfonamide group, which can interfere with folic acid synthesis in bacteria nih.gov. The specific antibacterial spectrum can be influenced by the nature of the substituents on the core structure.

Anticancer and Cytotoxicity Studies

The cytotoxic potential of compounds containing the 4-chlorophenylsulfonyl moiety against various cancer cell lines has been an area of active research. While direct studies on this compound are not available, related sulfonamide derivatives have shown promising results.

Cell Line Specificity and Apoptosis Induction

No studies detailing the effects of this compound derivatives on specific cancer cell lines or their ability to induce apoptosis were found.

DNA Interaction Studies

No research is available on the potential interactions between this compound derivatives and DNA.

Pharmacological Relevance Beyond Antimicrobial/Anticancer Activities

Anti-inflammatory Properties

There is no available data on the anti-inflammatory properties of this compound or its derivatives.

Antidiabetic Potential

The antidiabetic potential of this compound and its related compounds has not been reported in the scientific literature.

Structure-Activity Relationships (SAR) and Lead Optimization

Without data on the biological activity of this compound and its derivatives, no structure-activity relationship (SAR) studies or lead optimization efforts have been documented.

Analytical Method Development for 4 Chlorophenylsulfonylacetone

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are paramount for the separation of 4-Chlorophenylsulfonylacetone from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most suitable approach for its analysis.

Method Parameters:

A hypothetical HPLC method for the analysis of this compound could be developed based on methods used for similar aromatic sulfones. The separation would likely be achieved on a C18 stationary phase, which provides good retention and separation for moderately polar compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The choice of buffer and its pH can be optimized to ensure good peak shape and resolution. UV detection is appropriate for this compound due to the presence of the chromophoric phenyl ring.

Data Table: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~ 5-7 minutes |

Note: The above parameters are illustrative and would require optimization and validation for a specific application.

Quantification:

For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of this compound of known concentrations. The peak area of the analyte is then plotted against its concentration. The linearity of the method should be established over a suitable concentration range. The method would also need to be validated for accuracy, precision, specificity, and robustness according to established guidelines.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC-MS analysis, potentially with derivatization to increase its volatility.

Sample Preparation and Derivatization:

Direct injection of this compound might be possible if it is sufficiently volatile and thermally stable. However, derivatization of the ketone functional group could improve its chromatographic properties.

Expected Fragmentation Pattern:

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation pattern would be influenced by the presence of the chlorophenyl, sulfonyl, and acetone (B3395972) moieties.

Data Table: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment |

| 232/234 | [M]+ (Molecular ion with 35Cl/37Cl isotopes) |

| 175/177 | [M - CH3CO]+ |

| 141/143 | [C6H4ClS]+ |

| 111/113 | [C6H4Cl]+ |

| 77 | [C6H5]+ |

| 43 | [CH3CO]+ |

Note: This is a predicted fragmentation pattern and would need to be confirmed by experimental data.

Spectroscopic Analytical Methods

Spectroscopic techniques are invaluable for the structural elucidation and quantification of this compound. UV-Vis, FT-IR, and Raman spectroscopy each provide unique information about the molecule's electronic and vibrational properties.

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb light in the ultraviolet and visible regions. The presence of the substituted benzene (B151609) ring in this compound makes it a suitable candidate for this technique. The electronic transitions within the aromatic ring are expected to result in a characteristic absorption spectrum.

A typical UV-Vis spectrum of a substituted phenyl sulfone would exhibit absorption maxima in the UV region, which can be utilized for quantitative analysis.

FT-IR and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. These include the stretching vibrations of the C=O (ketone), S=O (sulfonyl), C-S, and C-Cl bonds, as well as vibrations associated with the aromatic ring.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the sulfonyl group and the breathing modes of the aromatic ring are typically strong in the Raman spectrum. The carbonyl (C=O) stretching vibration would also be observable.

Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | 1700 - 1725 | 1700 - 1725 |

| S=O Asymmetric Stretch | 1300 - 1350 | Weak or absent |

| S=O Symmetric Stretch | 1120 - 1160 | 1120 - 1160 (Strong) |

| C-S Stretch | 650 - 750 | 650 - 750 |

| C-Cl Stretch | 700 - 800 | 700 - 800 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer the most comprehensive approach to the analysis of complex samples. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for the identification and quantification of this compound and its potential impurities.

The coupling of a separation technique with an on-line spectroscopic detection technology leads to a hyphenated technique. nih.gov These methods provide both chromatographic retention data and mass spectral information, allowing for unambiguous peak identification. In LC-MS, the separated components from the liquid chromatography system are introduced into the mass spectrometer for ionization and mass analysis. researchgate.net Similarly, in GC-MS, the eluent from the gas chromatograph is directly passed into the mass spectrometer. researchgate.net These hyphenated techniques are invaluable for impurity profiling and the analysis of complex mixtures.

LC-MS/MS for Metabolite Profiling

The identification and characterization of metabolites are crucial in understanding the biotransformation of a compound. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted analytical technique for metabolite profiling due to its high sensitivity, selectivity, and specificity. While specific research on the metabolite profiling of this compound is not extensively available in public literature, a general methodology based on established LC-MS/MS principles can be described.

The process would begin with the separation of potential metabolites from a biological matrix using reverse-phase liquid chromatography. A C18 column is typically employed, with a mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). This gradient separation allows for the elution of compounds with varying polarities.

Following chromatographic separation, the eluted compounds are ionized, most commonly using electrospray ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of metabolites. The ionized molecules then enter the mass spectrometer. A full scan MS analysis is initially performed to identify the precursor ions of potential metabolites. Subsequently, product ion scans (MS/MS) are conducted on these precursor ions. The fragmentation patterns obtained provide structural information that is essential for the tentative identification of the metabolites.

Common metabolic transformations that could be anticipated for a compound like this compound include hydroxylation of the aromatic ring, reduction of the ketone group, and potential conjugation reactions (e.g., glucuronidation or sulfation). The resulting mass shifts from the parent compound would be targeted in the LC-MS/MS analysis.

Table 1: Hypothetical LC-MS/MS Parameters for Metabolite Profiling of this compound

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive and Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Scan Type | Full Scan (m/z 50-1000) and Product Ion Scan |

| Collision Energy | Ramped (e.g., 10-40 eV) |

This table presents a hypothetical set of starting parameters for an LC-MS/MS method. Actual parameters would require optimization based on experimental results.

Validation of Analytical Procedures for Research Reproducibility